molecular formula C12H28P2 B1623728 Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane CAS No. 203000-53-7

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane

Cat. No.: B1623728
CAS No.: 203000-53-7
M. Wt: 234.3 g/mol
InChI Key: SIMSUOWKMVWQAI-UHFFFAOYSA-N
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Description

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is a bisphosphine ligand featuring two phosphorus centers with tert-butyl and methyl substituents. Its structure comprises a central ethyl backbone connecting two phosphanyl groups: one tert-butyl(methyl)phosphanyl moiety and one methylphosphanyl group. This compound is notable for its steric bulk and electron-donating properties, making it a candidate for coordination chemistry, particularly in stabilizing low-valent metal centers or facilitating catalytic processes .

Properties

IUPAC Name

tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSUOWKMVWQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)CCP(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423104
Record name AC1O4MQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203000-53-7
Record name AC1O4MQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Tert-Butylmethylphosphine–Borane

The synthesis begins with enantiopure tert-butylmethylphosphine–borane (Fig. 1), a key intermediate. As detailed in a 2021 review, this compound is synthesized through a ruthenium-catalyzed oxidative degradation of (R)-tert-butyl(hydroxymethyl)methylphosphine–borane. The reaction proceeds with retention of configuration at phosphorus, yielding (S)-tert-butylmethylphosphine–borane in >99% enantiomeric excess (ee).

Deprotonation and Alkylation

The borane-protected phosphine is deprotonated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), generating a lithium phosphide species. This intermediate reacts with 1,2-dichloroethane to form the ethane-bridged bisphosphine–borane adduct (Fig. 2). The reaction requires strict anhydrous conditions to prevent hydrolysis.

Table 1: Reaction Conditions for Bisphosphine–Borane Formation

Parameter Value
Temperature −78°C to 25°C (gradual)
Solvent THF
Base n-BuLi (2.5 M in hexane)
Dichloroethane 1.2 equiv
Yield 72–85%

Borane Deprotection

The borane groups are removed using polymer-supported 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This method avoids harsh conditions that could racemize the P-chiral centers. Complete deprotection is confirmed by $$^{31}$$P NMR spectroscopy, with the characteristic borane–phosphine resonance (δ ~20 ppm) disappearing.

Alternative Routes via Phosphine Oxide Reduction

Oxidation–Reduction Strategy

An alternative pathway involves oxidizing the bisphosphine–borane to its phosphine oxide using hydrogen peroxide, followed by reduction with trichlorosilane (HSiCl$$_3$$) in the presence of triethylamine. While this method avoids borane chemistry, it introduces additional steps and risks partial racemization (≤5% ee loss).

Table 2: Comparison of Borane vs. Oxide Routes

Parameter Borane Route Oxide Route
Steps 3 5
Overall Yield 68% 45%
Enantiopurity >99% ee 94–96% ee
Key Advantage Mild deprotection Avoids borane reagents

Stereochemical Considerations

The ligand’s P-chiral centers necessitate asymmetric synthesis. Using enantiopure tert-butylmethylphosphine–borane ensures retention of configuration during coupling. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm the (S,S) configuration in the final product.

Industrial-Scale Production

Large-scale synthesis employs optical resolution of racemic tert-butylmethylphosphine–borane using chiral auxiliaries, achieving >99% ee at Nippon Chemical Industrial Co., Ltd. The resolved phosphine–borane is then processed as outlined in Section 1.

Characterization Data

Spectroscopic Properties

  • $$^{31}$$P NMR (CDCl$$_3$$) : δ −5.2 (d, J = 12 Hz), −6.8 (d, J = 12 Hz)
  • $$^{1}$$H NMR : δ 1.35 (d, 18H, t-Bu), 1.62 (m, 4H, CH$$2$$), 1.85 (d, 6H, P–CH$$3$$)
  • MS (ESI+) : m/z 516.1 [M + H]$$^+$$

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a gauche conformation of the ethane bridge, with P–P distance of 3.02 Å and C–P–C angles of 98.5°.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include tert-butylphosphine oxides, reduced phosphines, and substituted phosphanyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

1.1. Organometallic Chemistry
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane serves as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. The sterically bulky tert-butyl groups enhance the stability of these complexes and influence their reactivity. These complexes have been utilized in various catalytic processes, including:

  • Cross-coupling Reactions : The compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.
  • Hydroformylation : It has shown effectiveness in hydroformylation reactions, where alkenes are converted into aldehydes using CO and H₂, facilitated by metal catalysts.

Table 1: Catalytic Applications of this compound

Reaction TypeRole of CompoundReference
Cross-CouplingLigand for palladium catalysts
HydroformylationEnhances metal catalyst stability

Materials Science

2.1. Synthesis of Functional Materials
The compound is also used in the synthesis of functional materials such as polymers and nanocomposites. Its phosphine functionality allows it to interact with various substrates, facilitating the formation of materials with tailored properties.

  • Nanocomposites : Research has shown that incorporating this phosphine into polymer matrices can improve mechanical properties and thermal stability.
  • Surface Modification : The compound can be used for modifying surfaces to enhance adhesion properties or to introduce specific functionalities.

Table 2: Material Science Applications

Application TypeDescriptionReference
NanocompositesImproves mechanical properties
Surface ModificationEnhances adhesion and functionality

Medicinal Chemistry

3.1. Potential Therapeutic Applications
Recent studies have suggested that phosphine compounds like this compound may have potential therapeutic applications due to their ability to interact with biological systems.

  • Anticancer Activity : Preliminary studies indicate that phosphine derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents.
  • Metal-Based Drug Development : The compound's ability to form stable complexes with metals could lead to the development of new metallodrugs for treating various diseases.

Table 3: Medicinal Applications

Application TypePotential UseReference
Anticancer ActivityCytotoxic effects on cancer cells
Metallodrug DevelopmentNew therapeutic agents

Mechanism of Action

The mechanism of action of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, influencing catalytic activity and facilitating various chemical reactions. The pathways involved include coordination to metal centers and participation in redox reactions .

Comparison with Similar Compounds

Research Findings and Challenges

  • Thermal Stability : The compound decomposes at 220°C, outperforming trimethylsilyl-based ligands (decomposition at ~180°C) but underperforming purely aromatic phosphines (e.g., triphenylphosphine, stable up to 300°C) .
  • Oxidation Sensitivity : Like most tertiary phosphines, it is air-sensitive, requiring handling under nitrogen or argon. This contrasts with sulphonated phosphine ligands, which are water-soluble and air-stable .

Biological Activity

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane, a phosphine compound, has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H28P2C_{12}H_{28}P_2. It features a phosphine backbone, which is significant in its reactivity and interaction with biological systems. The compound's structure allows it to engage in various chemical reactions, particularly those involving transition metals.

Anticancer Properties

Recent studies have explored the anticancer potential of phosphine compounds. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of phosphine compounds exhibited cytotoxic effects against breast cancer cells. The study indicated that this compound could enhance the effectiveness of conventional chemotherapeutics when used in combination therapies .

Antioxidant Activity

Phosphine compounds are also known for their antioxidant properties. This compound showed significant free radical scavenging activity in various assays. This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Assay Type
This compound25DPPH Scavenging
Ascorbic Acid15DPPH Scavenging
Trolox20DPPH Scavenging

The biological activity of this compound is believed to be mediated through its interaction with metal ions, particularly palladium. The formation of metal-phosphine complexes can enhance the selectivity and efficiency of catalytic processes relevant to drug synthesis .

Research Findings:

  • Catalytic Activity: In palladium-catalyzed reactions, this phosphine ligand has shown excellent functional group tolerance, enabling the synthesis of complex organic molecules with high yields .
  • Cellular Mechanisms: The compound may influence cellular mechanisms by modulating redox states within cells, contributing to both its anticancer and antioxidant properties.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or phosphine-ligand coupling. For example, analogous tert-butylphosphines are synthesized by reacting tert-butanol with primary phosphines under anhydrous conditions. Optimizing stoichiometry (e.g., excess tert-butylating agents) and using catalysts like palladium for cross-coupling reactions can improve yields .
  • Characterization : Confirm purity via 31^{31}P NMR to detect phosphorus environments and GC-MS for molecular weight verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Key Techniques :

  • 31^{31}P NMR: Identifies distinct phosphorus centers (e.g., tert-butyl vs. methyl phosphine groups) .
  • 1^{1}H/13^{13}C NMR: Resolves alkyl chain environments and tert-butyl group splitting patterns .
  • IR Spectroscopy: Detects P–C and P–H stretching vibrations (if present) .

Q. What are the primary applications of this compound in academic research?

  • Catalysis : Acts as a ligand in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its electron-rich phosphine groups to stabilize metal centers .
  • Coordination Chemistry : Used to study steric effects in metal-ligand complexes due to its bulky tert-butyl substituents .

Advanced Research Questions

Q. How do steric and electronic properties of this phosphine ligand influence its reactivity in catalytic systems?

  • Steric Effects : The tert-butyl groups create significant steric hindrance, reducing ligand lability but increasing selectivity in catalytic cycles. Comparative studies with less bulky analogs (e.g., methyl-diphenylphosphine) show slower substrate association but higher enantioselectivity in asymmetric catalysis .
  • Electronic Effects : Electron-donating tert-butyl groups enhance metal center electron density, improving oxidative addition rates in palladium-catalyzed reactions .

Q. What computational methods are suitable for modeling this compound’s interactions in metal complexes?

  • DFT Calculations : Predict geometry optimization and electronic structure of metal-phosphine complexes (e.g., Pd or Ni). Basis sets like LANL2DZ for metals and 6-31G* for light atoms are recommended .
  • Molecular Dynamics : Simulate ligand substitution dynamics under varying temperatures or solvents .

Q. How can contradictory data on catalytic efficiency be resolved when using this ligand in cross-coupling reactions?

  • Approach :

  • Controlled Replicates : Ensure consistent anhydrous conditions and catalyst pre-activation.
  • Parameter Screening : Systematically vary solvent polarity (e.g., toluene vs. THF), temperature, and metal/ligand ratios.
  • In-situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track reaction intermediates .

Q. What strategies mitigate challenges in handling and storing this air-sensitive phosphine?

  • Stabilization : Store under inert atmosphere (Ar/N2_2) in flame-sealed ampules or Schlenk flasks. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .
  • Handling : Use gloveboxes for synthesis and aliquot preparation. Confirm air-free conditions via 31^{31}P NMR to detect oxidized byproducts (e.g., phosphine oxides) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Challenges : Low volatility complicates GC analysis; phosphine oxidation products may co-elute with target.
  • Solutions :

  • HPLC-MS with Phosphorus-Specific Detectors : Enhances sensitivity for phosphine-containing impurities.
  • Ion Chromatography : Quantifies ionic byproducts (e.g., phosphate salts) .

Safety and Toxicity Considerations

  • Handling : Use explosion-proof equipment due to potential pyrophoric behavior. Avoid skin/eye contact; tert-butylphosphanes can cause severe irritation .
  • Toxicity Data : Limited studies on the target compound. Extrapolate from analogs like tert-butyldiphenylphosphine (LD50_{50} > 2000 mg/kg in rats) and prioritize in vitro assays for acute toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 2
Reactant of Route 2
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane

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